molecular formula C11H14ClNO2S B7819826 1-(2-Chlorobenzenesulfonyl)piperidine

1-(2-Chlorobenzenesulfonyl)piperidine

Cat. No.: B7819826
M. Wt: 259.75 g/mol
InChI Key: CABJDLQIAQLYRF-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzenesulfonyl)piperidine is a chemical compound characterized by a piperidine ring substituted with a 2-chlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzenesulfonyl)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with 2-chlorobenzenesulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzenesulfonyl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

  • Reduction: Production of reduced derivatives of the piperidine ring.

  • Substitution: Introduction of various functional groups onto the piperidine ring.

Scientific Research Applications

1-(2-Chlorobenzenesulfonyl)piperidine has diverse applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

1-(2-Chlorobenzenesulfonyl)piperidine is similar to other piperidine derivatives, such as 1-(4-chlorobenzenesulfonyl)piperidine and 1-(2-chlorobenzenesulfonyl)piperazine. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 1-(4-chlorobenzenesulfonyl)piperidine

  • 1-(2-chlorobenzenesulfonyl)piperazine

  • 1-(2-chlorobenzenesulfonyl)-4-(3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)piperidine[_{{{CITATION{{{_3{1-(2-chlorobenzenesulfonyl)-4-[3-(piperidine-1-carbonyl)pyrazolo1,5-a ...

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Properties

IUPAC Name

1-(2-chlorophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABJDLQIAQLYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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